CTPI-2

Overview

Description

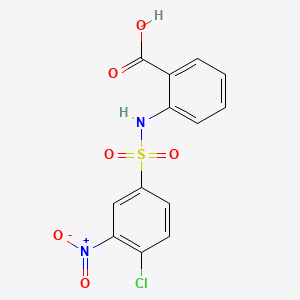

CTPI-2 is a complex organic compound with significant applications in various scientific fields This compound is characterized by the presence of a benzoic acid core substituted with a 4-chloro-3-nitrophenylsulfonyl group

Mechanism of Action

CTPI-2, also known as 2-(4-chloro-3-nitro-benzenesulfonylamino)-benzoic acid or Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-, is a third-generation mitochondrial citrate carrier SLC25A1 inhibitor .

Target of Action

The primary target of this compound is the mitochondrial citrate carrier, SLC25A1 . SLC25A1 belongs to a large family of nuclear-encoded mitochondrial transporters that allow the transit of ions and metabolites through the impermeable mitochondrial membrane .

Mode of Action

This compound inhibits the activity of SLC25A1 . It binds to the SLC25A1 citrate-binding pocket, exhibiting an experimental K_D between 1 and 3.5 µM . This interaction inhibits the export of citrate or isocitrate from the mitochondria into the cytosol .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits glycolysis and PPARγ, and its downstream target, the glucose transporter GLUT4 . It also regulates the citrate pool, the lipogenic, and the gluconeogenic pathways . By inhibiting SLC25A1, this compound disrupts the mitochondrial pool of citrate and redox balance .

Result of Action

The inhibition of SLC25A1 by this compound leads to a build-up of reactive oxygen species, thereby inhibiting the self-renewal capability of cancer stem cells (CSCs) . This compound also halts salient alterations of non-alcoholic steatohepatitis (NASH), reverting steatosis, preventing the evolution to steatohepatitis, reducing inflammatory macrophage infiltration in the liver and adipose tissue, and starkly mitigating obesity induced by a high-fat diet .

Action Environment

Environmental factors such as diet can influence the action of this compound. For instance, this compound has been shown to mitigate obesity induced by a high-fat diet

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]- typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorobenzoic acid followed by sulfonation and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced reactors and continuous flow systems to maintain efficiency and safety. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

CTPI-2 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with palladium catalysts for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of amino derivatives, while oxidation can yield sulfonic acids .

Scientific Research Applications

CTPI-2 has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-chlorobenzoic acid: Shares a similar benzoic acid core but differs in the substituents attached to the aromatic ring.

4-Chloro-3-nitrobenzenesulfonamido benzoic acid: Another related compound with similar functional groups but different structural arrangements.

Uniqueness

CTPI-2 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

CTPI-2, chemically known as 2-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]benzoic acid (CAS 68003-38-3), is a selective inhibitor of the mitochondrial citrate transporter SLC25A1. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound primarily functions by inhibiting the SLC25A1 transporter, which plays a crucial role in citrate transport into mitochondria. This inhibition disrupts mitochondrial metabolism, leading to various downstream effects:

- Inhibition of Glycolysis : this compound limits the metabolic plasticity of cancer stem cells (CSCs) by regulating glycolytic pathways .

- Impact on Tumor Growth : In models of non-small cell lung cancer (NSCLC), this compound has been shown to inhibit tumor growth and re-sensitize cancer cells to chemotherapy agents like cisplatin .

- Regulation of Inflammatory Pathways : The compound inhibits the production of pro-inflammatory cytokines such as IL-6 and TNFα, contributing to its anti-inflammatory effects .

In Vitro Studies

- Cell Proliferation : this compound demonstrated significant inhibitory effects on the proliferation of H1299 lung cancer cells in an SLC25A1-dependent manner. This specificity was confirmed by the lack of activity in cells deficient in SLC25A1 .

- Metabolic Profiling : Metabolomic analyses revealed that this compound treatment led to a reduction in key metabolites associated with the tricarboxylic acid (TCA) cycle, indicating a shift in metabolic pathways within CSCs .

In Vivo Studies

This compound was evaluated in high-fat diet-induced obesity models using C57BL/6J mice. Key findings include:

- Prevention of Steatosis : The compound effectively prevented steatosis and steatohepatitis, conditions often associated with non-alcoholic fatty liver disease (NAFLD) .

- Improvement in Glucose Tolerance : Administration of this compound normalized glucose tolerance and insulin sensitivity in obese mice .

Case Study 1: NSCLC Models

In studies involving patient-derived NSCLC tumors (T1, T2, T3), this compound was shown to inhibit sphere-forming capacity and reduce mitochondrial respiration in CSCs. The treatment significantly affected self-renewal capabilities and invasive properties of these cancer cells, suggesting a potent role in combating tumor aggressiveness .

Case Study 2: Metabolic Disorders

In models of NAFLD/NASH, this compound administration resulted in a marked decrease in inflammatory macrophage infiltration in liver and adipose tissues. These findings support the potential use of this compound not only as an anti-cancer agent but also as a therapeutic option for metabolic syndromes characterized by inflammation and dysregulated lipid metabolism .

Data Summary

The following table summarizes key biological activities and effects observed with this compound:

| Biological Activity | Observations |

|---|---|

| SLC25A1 Inhibition | Kd ~ 3.5 μM; selective inhibition |

| Tumor Growth Inhibition | Significant reduction in NSCLC models |

| Glycolysis Regulation | Limited metabolic plasticity in CSCs |

| Anti-inflammatory Effects | Decreased IL-6 and TNFα levels |

| Metabolic Reversal | Prevention of steatosis and improved glucose tolerance |

Properties

IUPAC Name |

2-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O6S/c14-10-6-5-8(7-12(10)16(19)20)23(21,22)15-11-4-2-1-3-9(11)13(17)18/h1-7,15H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTHPOSQGFJTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8070968 | |

| Record name | Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8070968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68003-38-3 | |

| Record name | 2-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68003-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((4-Chloro-3-nitrophenyl)sulfonyl)anthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068003383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8070968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-chloro-3-nitrophenyl)sulphonyl]anthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((4-CHLORO-3-NITROPHENYL)SULFONYL)ANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W68P7TR4ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.